2,3-Dihydro-1h-inden-5-amine hydrochloride
Overview
Description
2,3-Dihydro-1h-inden-5-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1h-inden-5-amine hydrochloride typically involves the reduction of indanone derivatives followed by amination. One common method includes the reduction of 2,3-dihydro-1h-inden-1-one using sodium borohydride in methanol, followed by the reaction with ammonium chloride to introduce the amine group. The final product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1h-inden-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Indanone derivatives.
Reduction: Saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,3-Dihydro-1h-inden-5-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1h-inden-5-amine hydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds and electrostatic interactions with various biological molecules. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride: Used in the synthesis of quinolinone compounds and formulations with corticosteroids for treating airway disorders.
(S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride: Another derivative with similar structural features but different stereochemistry.
Uniqueness: 2,3-Dihydro-1h-inden-5-amine hydrochloride is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKOBSJNKCXVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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